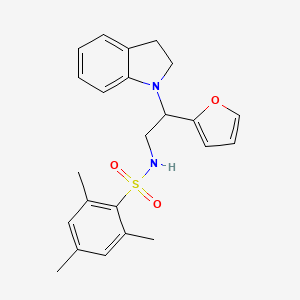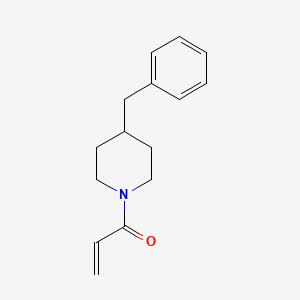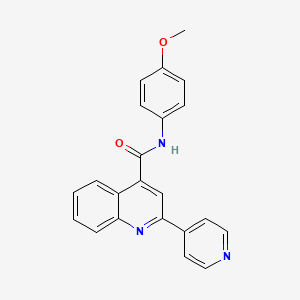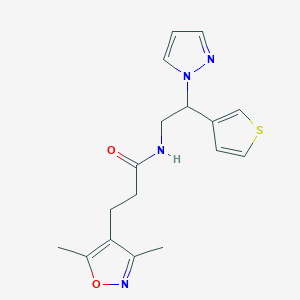
N-methoxy-7,9-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methoxy-7,9-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine, also known as MDB or 7-OH-DPAT, is a chemical compound that has been widely used in scientific research. MDB is a selective dopamine receptor agonist and has been studied for its potential therapeutic applications in neurological disorders such as Parkinson's disease and schizophrenia.
Aplicaciones Científicas De Investigación
Novel Recovery of Nano-Structured Ceria (CeO2)
A study by Veranitisagul et al. (2011) explored the use of N,N-bis(5-methoxy-2-hydroxybenzyl)methylamine (MeMD) among other benzoxazine dimers as novel ligands for cerium(III) ion to form complexes. These complexes were used to successfully prepare single-phase ceria (CeO2) via thermal decomposition, characterized by XRD and TEM, showing potential applications in the synthesis of nano-materials (Veranitisagul et al., 2011).
Synthesis of Antitumor Agents
Mondal et al. (2003) developed a method for synthesizing 1-methoxy-5,10-dioxo-5,10-dihydro-1H-benzo[g]isochromene carboxylic acid amide with potential antitumor activity. The key step involved the formation of cyclic alkenyl ether using a dual role Pd(II) catalyst, highlighting a chemical synthesis pathway with implications for medicinal chemistry (Mondal et al., 2003).
Conformational Analysis of Benzoxepin Derivatives
Lachapelle and St-Jacques (1987) conducted a study on 2,3,4,5-tetrahydro-1-benzoxepin and its derivatives, revealing the conformational behavior and the influence of steric, electrostatic, and electronic factors. This research provides valuable insights into the structural analysis of benzoxepin derivatives, which could influence the design of pharmaceuticals and materials science (Lachapelle & St-Jacques, 1987).
Propiedades
IUPAC Name |
N-methoxy-7,9-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-9-7-10(2)13-11(8-9)12(14-15-3)5-4-6-16-13/h7-8,12,14H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGDYKCYUNBSEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(CCCO2)NOC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide](/img/structure/B2653864.png)

![5-{bis[4-(tert-butyl)benzyl]amino}-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2653867.png)

![3-Butyl-2-({[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2653870.png)

![tert-butyl N-[(3-tert-butylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B2653873.png)





![N-(2,5-dimethylphenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B2653886.png)
